tert-butyl N-[2-(dimethylamino)ethyl]carbamate
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Description
Tert-butyl N-[2-(dimethylamino)ethyl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.271. The purity is usually 95%.
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Biological Activity
tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a carbamate derivative with significant potential in biological and medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a valuable tool in drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 214.27 g/mol
- CAS Number : 122734-32-1
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of certain enzymes, inhibiting their activity. This mechanism is crucial in exploring metabolic pathways and enzyme interactions, particularly in neurological and metabolic disorders.
Biological Activity
- Enzyme Inhibition : The compound has been shown to inhibit specific carbamate-metabolizing enzymes, which play a role in various metabolic processes.
- Therapeutic Potential : Research indicates that it may serve as a lead compound for developing drugs targeting neurological conditions due to its ability to penetrate the blood-brain barrier effectively.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections.
Case Study 1: Enzyme Interaction Studies
In a study examining the interaction between this compound and acetylcholinesterase (AChE), the compound was found to significantly inhibit AChE activity in vitro. The inhibition constant (IC₅₀) was determined to be approximately 45 nM, indicating strong binding affinity.
Compound | IC₅₀ (nM) | Mechanism of Action |
---|---|---|
This compound | 45 | AChE Inhibition |
Case Study 2: Pharmacokinetics
A pharmacokinetic study conducted on mice demonstrated that after subcutaneous administration, the compound exhibited a bioavailability of 74% with a half-life of approximately 1 hour. This suggests that the compound is rapidly absorbed and metabolized, making it suitable for therapeutic applications.
Parameter | Value |
---|---|
Bioavailability | 74% |
Half-life | 1 hour |
Case Study 3: Antimicrobial Activity
Research on the antimicrobial efficacy of this compound derivatives showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 16 to 32 µg/mL for Gram-positive bacteria, indicating potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Properties
IUPAC Name |
tert-butyl N-[2-(dimethylamino)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUFUKKMFBZGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652558 |
Source
|
Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196200-04-1 |
Source
|
Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.